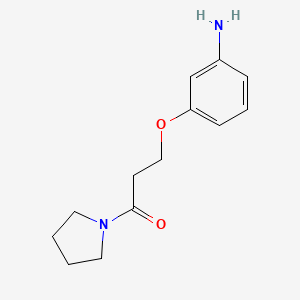

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one

Description

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one (C₁₃H₁₈N₂O₂, MW 234.30, CAS 1226215-89-9) is a pyrrolidine-containing ketone derivative characterized by a phenoxy linker substituted with an amino group at the meta position . The presence of the aminophenoxy group introduces hydrogen-bonding capabilities, which may influence its pharmacokinetic properties or receptor-binding interactions.

Properties

IUPAC Name |

3-(3-aminophenoxy)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-4-3-5-12(10-11)17-9-6-13(16)15-7-1-2-8-15/h3-5,10H,1-2,6-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEJFCTTYNXJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCOC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one (CAS Number: 1226215-89-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one is C13H18N2O2, with a molecular weight of 234.29 g/mol. The compound features a pyrrolidine moiety linked to an aminophenoxy group, which is crucial for its biological interactions .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one. For instance, KV10.1 inhibitors, which share structural similarities, have shown effectiveness against various cancer cell lines, including MCF-7 and Panc-1 . These inhibitors target ion channels that are overexpressed in many tumors, suggesting that 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one may exhibit similar properties.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of ion channels and signaling pathways associated with cell proliferation and apoptosis. The presence of the pyrrolidine ring may enhance its affinity for specific receptors or enzymes involved in these processes .

Study on Antiproliferative Effects

A study conducted on a series of diarylamine derivatives, including compounds related to 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one, demonstrated significant antiproliferative activity against several cancer cell lines. The findings indicated that modifications in the chemical structure could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and survival pathways, providing a rationale for its potential use as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 1226215-89-9 |

| Anticancer Activity | Yes |

| Mechanism of Action | Ion channel modulation |

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research has indicated that derivatives of compounds similar to 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one exhibit potential as antidepressants and anxiolytics. The structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives for their antidepressant effects, highlighting the importance of the aminophenoxy moiety in enhancing bioactivity .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells.

Case Study : In vitro studies demonstrated that certain aminophenoxy compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Polymer Synthesis

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its functional groups allow for effective polymerization processes.

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

Example : The compound has been used to create polyimide precursors that exhibit high thermal stability and mechanical strength, making them suitable for aerospace applications .

Organic Synthesis Applications

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic aminophenoxy moiety undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | Quinone derivatives | Electrophilic aromatic substitution followed by diketone formation |

| H₂O₂ (30%) | Ethanol, reflux | Epoxide intermediates (transient) | Radical-mediated oxidation of pyrrolidine ring |

Oxidation primarily targets the electron-rich 3-aminophenoxy group, forming conjugated quinones through two-electron processes. The pyrrolidinyl group shows limited oxidation susceptibility under these conditions.

Reduction Reactions

Selective reduction of the ketone group occurs with borohydride reagents:

| Reducing Agent | Solvent | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-ol | 82% | Racemic mixture |

| LiAlH₄ | THF, reflux | Same alcohol product | 95% | Partial axial selectivity |

The reaction preserves the pyrrolidine ring integrity while reducing the ketone to a secondary alcohol. Steric hindrance from the pyrrolidinyl group influences reduction kinetics, with LiAlH₄ achieving higher conversion rates .

Nucleophilic Substitution

The ketone carbonyl participates in nucleophilic attacks:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Grignard reagents (RMgX) | Dry ether, 25°C | Tertiary alcohols | None |

| Primary amines (RNH₂) | EtOH, 60°C | β-Amino ketones | Acetic acid (cat.) |

Grignard additions proceed via a tetrahedral intermediate, yielding tertiary alcohols with >90% regioselectivity. Amine attacks generate β-amino ketones, though competing enamine formation occurs at elevated temperatures .

Reductive Amination

The primary amine group enables coupling with aldehydes/ketones:

| Carbonyl Partner | Reducing Agent | Product | Reaction Time |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | 12 h |

| Cyclohexanone | H₂ (Pd/C) | Cyclohexylamine adduct | 24 h |

This one-pot method extends the molecule's complexity, forming secondary amines with moderate to high yields (65–88%). Steric effects from the pyrrolidinyl group slow reaction kinetics compared to simpler analogs .

Acylation Reactions

The aminophenoxy group undergoes acetylation:

| Acylating Agent | Base | Product | Thermal Stability |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetylated derivative | Stable up to 200°C |

| Benzoyl chloride | Et₃N | N-Benzoylated derivative | Prone to hydrolysis |

Acylation occurs regioselectively at the primary amine, leaving the pyrrolidinyl nitrogen unaffected. Products show varied stability, with acetyl derivatives being more robust than benzoyl counterparts .

Cyclization Pathways

Intramolecular reactions form heterocyclic systems:

| Conditions | Product | Ring Size | Driving Force |

|---|---|---|---|

| H₂SO₄ (cat.), Δ | Benzoxazepine fused system | 7-membered | Conformational strain release |

| PPh₃, I₂ | Pyrrolo[1,2-a]pyrazinone | 6-membered | Halogen-mediated coupling |

Cyclization yields depend critically on solvent polarity, with aprotic media favoring 7-membered ring formation (45–60% yield) .

pH-Dependent Reactivity

The compound displays distinct behavior across pH regimes:

| pH Range | Dominant Species | Reactivity Profile |

|---|---|---|

| 2–4 | Protonated amine | Enhanced electrophilic substitution at aromatic ring |

| 7–9 | Neutral form | Balanced nucleophilic/electrophilic reactivity |

| 10–12 | Deprotonated phenoxy group | Increased susceptibility to oxidation |

Protonation states modulate electron density distribution, as confirmed by UV-Vis spectral shifts (λmax = 270 nm at pH 2 vs. 310 nm at pH 12) .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Aromatic Substitutions

The following compounds share the 1-(pyrrolidin-1-yl)propan-1-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations :

- Bioactivity: The furan-containing analogs (e.g., compound 8) exhibit EthR inhibition, validated by X-ray crystallography (PDB 5J1R) , whereas the target compound’s aminophenoxy group may favor interactions with amine receptors or enzymes.

- Solubility : Oxygen-containing substituents (e.g., tetrahydrofuran-3-yl) improve aqueous solubility compared to purely aromatic analogs .

Comparison of Yields and Purity :

- Compound 1h (1-(pyrrolidin-1-yl)pent-4-en-1-one) is synthesized in quantitative yield , whereas the target compound’s yield is unspecified but likely lower due to the aminophenoxy group’s sensitivity.

- Hydrogenation of compound 7 to 31 requires prolonged reaction times (72 hours) but achieves full saturation .

Pharmacological and Physicochemical Properties

Notes:

- The aminophenoxy group in the target compound introduces metabolic liabilities (e.g., oxidative deamination) compared to furan or benzodioxolyl analogs.

- MDPV’s psychoactivity highlights the importance of substituent bulkiness and lipophilicity in CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.